![molecular formula C8H15NO2S B2358508 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide CAS No. 1823248-86-7](/img/structure/B2358508.png)
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide
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Description
Synthesis Analysis
The synthesis of “8-Thia-1-azaspiro[4.5]decane 8,8-dioxide” involves the reaction of 1,3-dithiolane with 1,3-diaminopropane followed by oxidation with hydrogen peroxide. The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro [4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors.Molecular Structure Analysis
The molecular weight of “8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride” is 225.73. The InChI code is 1S/C8H15NO2S.ClH/c10-12(11)6-3-8(4-7-12)2-1-5-9-8;/h9H,1-7H2;1H.Chemical Reactions Analysis
The chemical shift values and the coupling constant values in their obtained NMR spectral data have revealed the β-glycosidic linkage nature at the sulfur atom in the form of 1,3,4-thiadiazole thioglycosides .Scientific Research Applications
Anticancer Activity
8-Thia-1-azaspiro[4.5]decane derivatives have been synthesized and studied for their potential in anticancer applications. Research has found that some of these compounds exhibit moderate to high inhibition activities against various cancer cell lines, including hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma (Flefel et al., 2017).
Antiviral Activity
Several studies have focused on the antiviral properties of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. These compounds have been synthesized and evaluated for their effectiveness against various viruses, including human coronaviruses and influenza viruses. Notably, specific derivatives have been identified as potent inhibitors of coronavirus replication (Apaydın et al., 2019), (Göktaş et al., 2012).
Synthesis of Novel Compounds
Research has also been dedicated to developing new synthetic methods for creating derivatives of 8-Thia-1-azaspiro[4.5]decane. These efforts aim to create compounds with potential biomedical applications, including the treatment of bacterial infections and inflammations (Singh et al., 2021).
Antimicrobial Activity
Some derivatives of 8-Thia-1-azaspiro[4.5]decane have been found to possess antimicrobial properties. These compounds have been tested against various microbial strains, showing moderate to good activity, thus indicating their potential as antimicrobial agents (Hussein et al., 2015).
properties
IUPAC Name |
8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-3-8(4-7-12)2-1-5-9-8/h9H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLVTJPZKNBKHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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